Cas no 1780977-86-7 (7-fluoroquinazoline-4-carboxylic acid)

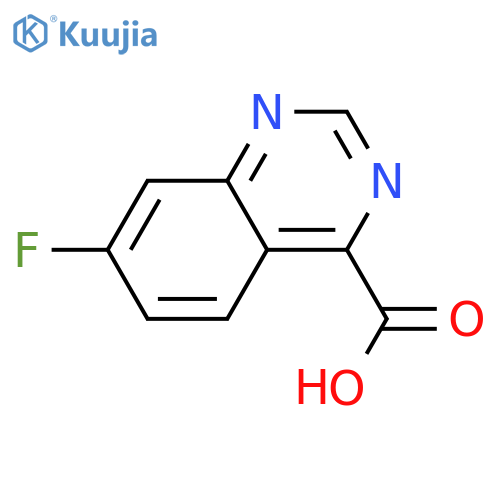

1780977-86-7 structure

商品名:7-fluoroquinazoline-4-carboxylic acid

CAS番号:1780977-86-7

MF:C9H5FN2O2

メガワット:192.14660525322

MDL:MFCD26516200

CID:5103008

PubChem ID:105445648

7-fluoroquinazoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Quinazolinecarboxylic acid, 7-fluoro-

- 7-Fluoroquinazoline-4-carboxylic Acid

- 7-fluoroquinazoline-4-carboxylic acid

-

- MDL: MFCD26516200

- インチ: 1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-12-8(6)9(13)14/h1-4H,(H,13,14)

- InChIKey: NTXQIPKLUQSXTJ-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=CC(F)=C2)=C(C(O)=O)N=C1

7-fluoroquinazoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM391733-500mg |

7-fluoroquinazoline-4-carboxylic acid |

1780977-86-7 | 95%+ | 500mg |

$563 | 2022-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-500MG |

7-fluoroquinazoline-4-carboxylic acid |

1780977-86-7 | 95% | 500MG |

¥ 3,148.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-5G |

7-fluoroquinazoline-4-carboxylic acid |

1780977-86-7 | 95% | 5g |

¥ 14,157.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-100MG |

7-fluoroquinazoline-4-carboxylic acid |

1780977-86-7 | 95% | 100MG |

¥ 1,181.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-250MG |

7-fluoroquinazoline-4-carboxylic acid |

1780977-86-7 | 95% | 250MG |

¥ 1,887.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-10G |

7-fluoroquinazoline-4-carboxylic acid |

1780977-86-7 | 95% | 10g |

¥ 23,595.00 | 2023-04-14 | |

| Enamine | EN300-319105-0.05g |

7-fluoroquinazoline-4-carboxylic acid |

1780977-86-7 | 95.0% | 0.05g |

$575.0 | 2025-03-19 | |

| Enamine | EN300-319105-0.1g |

7-fluoroquinazoline-4-carboxylic acid |

1780977-86-7 | 95.0% | 0.1g |

$603.0 | 2025-03-19 | |

| TRC | F281596-1g |

7-Fluoroquinazoline-4-carboxylic Acid |

1780977-86-7 | 1g |

$ 1230.00 | 2022-06-05 | ||

| Enamine | EN300-319105-1g |

7-fluoroquinazoline-4-carboxylic acid |

1780977-86-7 | 1g |

$685.0 | 2023-09-05 |

7-fluoroquinazoline-4-carboxylic acid 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1780977-86-7 (7-fluoroquinazoline-4-carboxylic acid) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1780977-86-7)7-fluoroquinazoline-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):949.0